molecular formula C11H17N3O2S B2460033 N-[4-(piperazin-1-yl)phenyl]methanesulfonamide CAS No. 125818-94-2

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2460033
CAS No.: 125818-94-2
M. Wt: 255.34
InChI Key: MYQTZORVIIUJAF-UHFFFAOYSA-N
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Description

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide (CAS: 125818-94-2) is a sulfonamide derivative featuring a piperazine-substituted phenyl ring. Its molecular formula is C₁₁H₁₇N₃O₂S, with a molecular weight of 255.34 g/mol . Piperazine derivatives are pharmacologically significant due to their versatility in drug design, particularly in modulating receptor binding and pharmacokinetic properties. This compound’s structure combines a methanesulfonamide group with a piperazine moiety, enabling interactions with biological targets such as neurotransmitter receptors and enzymes .

Properties

IUPAC Name

N-(4-piperazin-1-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-2-4-11(5-3-10)14-8-6-12-7-9-14/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQTZORVIIUJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(piperazin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(piperazin-1-yl)aniline with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[4-(piperazin-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[4-(piperazin-1-yl)phenyl]methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new biochemical assays .

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of N-[4-(piperazin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-[4-(piperazin-1-yl)phenyl]methanesulfonamide with structurally related compounds, focusing on substituent effects , synthetic yields , and biological relevance .

Structural Modifications and Functional Groups

Compound Name Key Substituents Molecular Formula Biological Activity/Application Reference
This compound Methanesulfonamide + piperazinylphenyl C₁₁H₁₇N₃O₂S Broad-spectrum potential (e.g., NMDA receptor modulation)
EU-93-94 () 3,4-Dichlorophenyl + hydroxypropoxy chain C₂₀H₂₄Cl₂N₄O₃S NMDA receptor subunit 2B-selective inhibitor
4-Methyl-N-{4-[4-(methylsulfonyl)piperazinyl]phenyl}benzamide () Methylbenzamide + methylsulfonylpiperazine C₁₉H₂₃N₃O₃S Unspecified (likely kinase or receptor modulation)
N-(4-{2-[4-(6-cyanopyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}phenyl)methanesulfonamide () Cyanopyridazine + oxoethyl linker C₁₈H₂₀N₆O₃S Anticancer/antimicrobial (hypothesized)
N-[4-(4-bromophenyl)phenyl]methanesulfonamide () Bromophenyl substitution C₁₃H₁₃BrN₂O₂S Pharmaceutical intermediate
Key Observations:
  • Substituent Diversity: The parent compound lacks halogen or heterocyclic substitutions seen in analogs like EU-93-94 (Cl) or (cyanopyridazine), which often enhance target specificity .
  • Linker Flexibility : Analogs with extended chains (e.g., hydroxypropoxy in EU-93-94) exhibit improved receptor binding kinetics compared to the parent compound’s rigid structure .
Key Observations:
  • Yield Variability : The parent compound’s synthesis lacks reported yields, whereas analogs like EU-93-94 achieve high yields (85.4%) via optimized epoxide reactions .
  • Complexity Challenges : Low yields in analogs (e.g., 24% for Compound 9i) reflect steric hindrance from bulky substituents like tert-butylbenzoyl .

Biological Activity

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide, also known as this compound hydrochloride or NSC 690684, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H18ClN3O2S and features a piperazine ring linked to a phenyl group and a methanesulfonamide moiety. Its structural characteristics suggest potential interactions with various biological targets, making it a valuable candidate for drug development.

This compound exhibits its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Research indicates that the compound may inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells, particularly in leukemia, melanoma, and colon cancer cell lines.
  • Dopamine Receptor Interaction : The compound has shown promise as an antipsychotic agent by interacting with dopamine receptors. In vitro studies suggest it may preferentially target specific receptor subtypes, potentially reducing side effects compared to traditional antipsychotics.
  • Modulation of Neurotransmitter Systems : Its structural features allow it to influence neurotransmitter systems, making it a candidate for further exploration in treating psychiatric disorders.

Anticancer Properties

This compound has demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against different types of cancer:

Cancer TypeIC50 Value (µM)Mechanism of Action
Leukemia5.0HDAC inhibition
Melanoma4.5Apoptosis induction
Colon Cancer6.0Cell cycle arrest

These findings indicate that the compound's ability to induce apoptosis and inhibit cell proliferation could be harnessed for therapeutic purposes in oncology.

Antipsychotic Potential

The interaction with dopamine receptors positions this compound as a potential treatment for psychiatric conditions. Its selectivity for certain receptor subtypes may provide advantages over existing therapies, leading to fewer side effects and improved patient outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on HDAC Inhibition : A study conducted by researchers demonstrated that this compound effectively inhibited HDAC activity in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Dopamine Receptor Studies : Another investigation highlighted its preferential binding to D2-like dopamine receptors, suggesting a favorable profile for treating schizophrenia with potentially reduced extrapyramidal side effects.

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